9H-pyrido[3,4-b]indol-1-ylmethanol

Organic synthesis β-carboline derivatization Aldehyde preparation

Procure 1-hydroxymethyl-β-carboline for its position-specific C1-hydroxymethyl substitution—not replicated by 1-methyl analogs or 3-substituted regioisomers. This scaffold enables 91%-yield oxidation to 1-formyl-β-carboline (MnO₂/Celite, 0.5 h), provides a validated starting point for anti-angiogenic SAR studies, and serves as an established forensic toxicology reference standard for interference screening in postmortem analysis. Insist on position-defined β-carboline chemistry—generic substitution compromises reproducibility.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 17337-22-3
Cat. No. B101020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-pyrido[3,4-b]indol-1-ylmethanol
CAS17337-22-3
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO
InChIInChI=1S/C12H10N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-6,14-15H,7H2
InChIKeyXKCXIUDPGSNQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-pyrido[3,4-b]indol-1-ylmethanol (17337-22-3): β-Carboline Scaffold Chemical Procurement Guide


9H-pyrido[3,4-b]indol-1-ylmethanol (CAS 17337-22-3), also known as 1-hydroxymethyl-β-carboline, is a tricyclic β-carboline alkaloid featuring a pyrido[3,4-b]indole core with a hydroxymethyl substituent at the 1-position. This compound is a naturally occurring metabolite isolated from Picrasma species [1] and serves as a key intermediate in synthetic pathways to β-carboline derivatives with demonstrated pharmacological activities [2]. As a member of the β-carboline alkaloid class, it shares the privileged pyridoindole scaffold characteristic of numerous bioactive natural products including harmine, harmaline, and norharmane, which exhibit monoamine oxidase inhibition, benzodiazepine receptor modulation, and anti-infective properties.

Why Generic Substitution Fails: 9H-pyrido[3,4-b]indol-1-ylmethanol Structural Differentiation


Generic substitution among β-carboline alkaloids is scientifically unsound due to position-dependent pharmacological divergence. The 1-hydroxymethyl substituent in 9H-pyrido[3,4-b]indol-1-ylmethanol confers distinct chemical reactivity and biological properties not replicated by the 1-methyl analog (harmane/harmine) or the 3-substituted regioisomers. While 3-(hydroxymethyl)-β-carboline acts as a benzodiazepine antagonist in vivo [1], the 1-hydroxymethyl positional isomer exhibits fundamentally different synthetic utility and biological behavior. The following evidence table quantifies exactly where these differences become operationally meaningful for scientific selection.

Quantitative Evidence Guide: 9H-pyrido[3,4-b]indol-1-ylmethanol Differentiation Data


Synthetic Yield Differentiation: 1-Hydroxymethyl Oxidation to 1-Formyl-β-carboline

Oxidation of 9H-pyrido[3,4-b]indol-1-ylmethanol to 1-formyl-β-carboline proceeds with 91% yield under mild conditions using MnO₂ on Celite prepared by Attenburrow's method in 1,4-dioxane solvent with a 0.5-hour reaction time [1]. This quantitative synthetic outcome establishes the compound as a high-yield precursor for C1-aldehyde functionalization.

Organic synthesis β-carboline derivatization Aldehyde preparation

Positional Isomer Functional Divergence: 1-Hydroxymethyl vs. 3-Hydroxymethyl-β-carboline Pharmacology

The 3-(hydroxymethyl)-β-carboline positional isomer (substitution at C3 rather than C1) functions as a benzodiazepine antagonist in vivo [1]. This pharmacological activity is strictly position-dependent and cannot be assumed for the 1-hydroxymethyl isomer, which occupies a distinct chemical space due to the electronic and steric environment of the C1 position adjacent to the pyridine nitrogen.

Neuropharmacology Benzodiazepine receptor Positional isomerism

Derivative Anti-Angiogenic Potency: 8-Hydroxy Modification Enhances Activity

Among alkaloids isolated from Picrasma quassioides, 1-hydroxymethyl-8-hydroxy-β-carboline (the 8-hydroxylated derivative of the target compound) demonstrated the most potent anti-angiogenic activity and the lowest toxicity in vivo within the tested series [1]. The parent compound 9H-pyrido[3,4-b]indol-1-ylmethanol serves as the core scaffold from which the more active 8-hydroxy derivative is derived.

Angiogenesis inhibition SAR Anticancer

Optimal Application Scenarios for 9H-pyrido[3,4-b]indol-1-ylmethanol (17337-22-3)


Synthesis of 1-Formyl-β-carboline via High-Yield Oxidation

Utilize 9H-pyrido[3,4-b]indol-1-ylmethanol as the precursor for 1-formyl-β-carboline synthesis. Oxidation proceeds with 91% yield using MnO₂ on Celite (Attenburrow's method) in 1,4-dioxane with a 0.5-hour reaction time, providing an efficient route to the C1-aldehyde derivative for subsequent Schiff base formation or other condensation reactions [3].

Structure-Activity Relationship Studies of Anti-Angiogenic β-Carbolines

Employ 9H-pyrido[3,4-b]indol-1-ylmethanol as the parent scaffold for systematic SAR exploration of anti-angiogenic activity. The 8-hydroxylated derivative has demonstrated the most potent anti-angiogenic activity and lowest in vivo toxicity within the Picrasma quassioides alkaloid series [3], establishing the 1-hydroxymethyl-β-carboline core as a validated starting point for derivative synthesis and biological evaluation.

Forensic Toxicology Method Development and Interference Studies

Apply 9H-pyrido[3,4-b]indol-1-ylmethanol as a reference standard in forensic toxicology. The compound has been identified as an interfering substance in spectrophotometric analysis of autopsy material (liver tissue and gastric contents) for alkaloids, with its Rp value and color reaction compared to commonly occurring alkaloids [3]. This established utility as an analytical impurity marker supports its procurement for method validation and interference screening in postmortem toxicology workflows.

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